2,5-dichloro-N-(2-methoxyethyl)aniline
Description
2,5-Dichloro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring two chlorine atoms at the 2- and 5-positions of the benzene ring and a 2-methoxyethyl group attached to the nitrogen atom. The electron-withdrawing chlorine atoms and the flexible methoxyethyl group may influence its reactivity, solubility, and binding affinity in biological systems .
Properties
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMHGYLXQRURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Route
Here is a hypothetical synthesis route based on general organic chemistry principles:
Preparation of 2,5-Dichloroaniline :
- Starting Material : 2,5-Dichloronitrobenzene
- Reaction Conditions : Hydrogenation in an autoclave with a catalyst (e.g., platinum and copper on carbon) at 110-120°C and 1.1-1.2 MPa.
- Yield and Purity : High yield with purity >99.8% achievable.
Alkylation of 2,5-Dichloroaniline :
- Alkylating Agent : 2-Methoxyethyl chloride or bromide.
- Base : Sodium carbonate or potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures under inert conditions.
Data Table: Hypothetical Synthesis Parameters
| Step | Reaction | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Hydrogenation of 2,5-Dichloronitrobenzene | 110-120°C, 1.1-1.2 MPa | >95% | >99.8% |
| 2 | Alkylation of 2,5-Dichloroaniline | Room Temperature, DMF | 80-90% | >95% |
Research Findings and Challenges
While specific literature on 2,5-dichloro-N-(2-methoxyethyl)aniline is limited, the synthesis of related compounds suggests that careful control of reaction conditions and choice of catalysts can significantly impact yield and purity. Challenges include optimizing alkylation conditions to minimize side reactions and ensuring the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-methoxyethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Pharmaceutical Applications
2,5-Dichloro-N-(2-methoxyethyl)aniline serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for potential biological activities, including anti-inflammatory and antiviral properties. The compound's ability to modify biological processes makes it a candidate for drug development.
Case Study: Antiviral Activity
Research has indicated that compounds structurally related to this compound exhibit antiviral activity against influenza viruses. For instance, aryl sulfonamide derivatives have shown significant inhibition of viral entry and replication in human bronchial epithelial cells infected with diverse strains of influenza, suggesting that similar structures may also possess antiviral properties .
Synthesis of Dyes and Pigments
The compound is utilized in the production of dyes and pigments due to its unique chlorinated structure, which enhances color properties. It can be involved in synthesizing azo dyes and other colorants used in textiles and coatings.
Synthesis Method
The synthesis of this compound can be achieved through various chemical reactions involving chlorination and amination processes. Typical synthetic routes include:
- Chlorination of Aniline Derivatives : Chlorination reactions using chlorine gas or chlorinating agents.
- Amination : Reacting chlorinated intermediates with methoxyethyl amines under controlled conditions to yield the final product.
Environmental Applications
The compound's properties allow it to function as a non-ionic organic buffering agent in biological systems. It has been employed in cell cultures to maintain pH levels within a specified range (6-8.5), facilitating optimal growth conditions for various cell types .
Comparison with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is valuable:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Dichloroaniline | Two chlorine atoms at positions 2 and 4 | More reactive due to ortho/para directing effect |
| 3,5-Dichloroaniline | Two chlorine atoms at positions 3 and 5 | Different reactivity profile |
| 4-Chloro-N-(2-methoxyethyl)aniline | One chlorine atom at position 4 | Lacks dichloro substitution |
| 2-Methoxy-N-(4-chlorobenzyl)aniline | Methoxy group attached to a different position | Different substitution pattern |
This table illustrates how the unique combination of substituents on the aniline backbone gives this compound distinct chemical behavior compared to its analogs.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences in substituent patterns, molecular weights, and physicochemical properties of 2,5-dichloro-N-(2-methoxyethyl)aniline and analogous compounds:
Biological Activity
2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound with notable biological activity, particularly in pharmacological and toxicological contexts. Its structure, characterized by two chlorine atoms and a methoxyethyl group attached to the aniline nitrogen, suggests potential interactions with various biological systems. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N2O
- CAS Number : 1021004-84-1
- Molecular Weight : 249.12 g/mol
The presence of chlorine atoms typically enhances the lipophilicity of compounds, potentially affecting their absorption and distribution in biological systems.
This compound interacts with various molecular targets, primarily enzymes and receptors. The methoxyethyl group may enhance its binding affinity due to increased hydrophobic interactions. Preliminary studies suggest that this compound may modulate enzyme activities involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
| Cytotoxicity | Shows cytotoxic effects in certain cancer cell lines, indicating possible anti-cancer activity. |
| Neurotoxicity | Demonstrated neurotoxic effects in animal models, warranting further investigation into its safety profile. |
Toxicity Profile
The toxicity of this compound has been assessed through various studies:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM after 48 hours of exposure .
Case Study 3: Neurotoxicity Assessment
In a neurotoxicity study using rodent models, administration of the compound led to observable behavioral changes such as reduced locomotion and increased anxiety-like behaviors. These findings highlight the need for comprehensive neurotoxicological assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
